Product packaging for Atrial natriuretic factor (1-27)(Cat. No.:CAS No. 138506-90-8)

Atrial natriuretic factor (1-27)

Cat. No.: B156265
CAS No.: 138506-90-8
M. Wt: 2792.1 g/mol
InChI Key: SXTKEUDEQFUKCW-KCYBZCTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrial natriuretic factor (ANF) is a cardiac hormone critically involved in the regulation of blood pressure, fluid, and electrolyte balance . The (1-27) peptide is a key research form of this hormone, allowing scientists to investigate the natriuretic peptide system's role in cardiovascular and renal physiology. ANF is synthesized by cardiac myocytes primarily in the atria and is released in response to atrial stretch caused by hypervolemia or hypertension . Its main function is to oppose the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, promoting a reduction in extracellular fluid volume and systemic blood pressure . In research settings, Atrial natriuretic factor (1-27) is a vital tool for studying the specific mechanisms of this pathway. Its primary receptor is natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-coupled receptor . Binding of ANF to NPR-A stimulates the intracellular production of the second messenger cyclic guanosine monophosphate (cGMP), which then activates protein kinase G (PKG) to mediate most of its biological effects . Key research applications for this peptide include investigating renal sodium handling by inhibiting sodium reabsorption at multiple segments of the nephron, studying the hemodynamic control of glomerular filtration rate (GFR) through differential effects on the afferent and efferent arterioles, and exploring the hormone's anti-hypertrophic and anti-fibrotic effects within the heart . Furthermore, due to emerging evidence of its role in lipid mobilization and glucose metabolism, ANF (1-27) is also a critical reagent for metabolic research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C116H191N37O39S2 B156265 Atrial natriuretic factor (1-27) CAS No. 138506-90-8

Properties

CAS No.

138506-90-8

Molecular Formula

C116H191N37O39S2

Molecular Weight

2792.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1

InChI Key

SXTKEUDEQFUKCW-KCYBZCTESA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N

Other CAS No.

138506-90-8

Synonyms

ANP (1-27)
ANP-(1-27)
atrial natriuretic factor (1-27)

Origin of Product

United States

Molecular Biology and Biosynthesis of Atrial Natriuretic Factor

Transcriptional and Translational Regulation of Pre-proANP Gene Expression

The journey of ANF begins with the transcription of the NPPA gene, which encodes the precursor molecule, pre-proANP. wikipedia.orgmdpi.com This gene is primarily expressed in atrial myocytes. proquest.commdpi.com The expression of the NPPA gene is a hallmark of cardiac development and is reactivated under pathological conditions like cardiac hypertrophy. wikipedia.orgmdpi.com

The regulation of NPPA gene expression is complex, involving a host of transcription factors and regulatory elements. The promoter region of the NPPA gene contains binding sites for various transcription factors that modulate its activity. For instance, the transcriptional repressor, neuron-restrictive silencer factor (NRSF), also known as repressor element-1 silencing transcription factor (REST), plays a pivotal role in suppressing the transcription of the NPPA gene. mdpi.com

Translational regulation adds another layer of control to the synthesis of pre-proANP. This process, which occurs after transcription, can be influenced by elements within the 5' untranslated region (5' UTR) of the mRNA. scienceopen.com These regulatory elements can interact with RNA-binding proteins to modulate the efficiency of translation, thereby controlling the amount of pre-proANP synthesized. scienceopen.com

Cellular Compartmentalization and Storage of ProANP in Cardiomyocytes

Following the removal of a 25-amino acid signal peptide from pre-proANP, the resulting 126-amino acid prohormone, proANP, is the primary storage form of ANF within atrial cardiomyocytes. mdpi.comnih.gov ProANP is sequestered into specialized secretory granules, which are concentrated in the perinuclear region of the atrial myocytes. nih.govnih.gov This compartmentalization ensures a readily available pool of the precursor, poised for rapid release in response to physiological stimuli. While proANP is the major stored form, smaller amounts of its processed forms may also be present within these granules.

Enzymatic Processing and Maturation of ProANP to Active Forms

The conversion of the inactive proANP into the biologically active ANF is a critical step that is tightly regulated by specific enzymatic cleavage.

Proteolytic Cleavage Mechanisms and Specificity (e.g., Corin)

The primary enzyme responsible for the cleavage of proANP is corin (B2432093) , a transmembrane serine protease highly expressed in the heart. nih.govahajournals.orgpnas.org Corin recognizes and cleaves proANP at a specific site, Arg98-Ser99, to generate the C-terminal 28-amino acid mature ANF (also referred to as α-ANP) and the N-terminal pro-atrial natriuretic peptide (NT-proANP). proquest.comahajournals.orgnih.gov The specificity of corin for this cleavage site is high, as demonstrated by studies where mutations at this site prevent the conversion of pro-ANP to ANP. nih.gov The activation of corin itself is a regulated process, with proprotein convertase subtilisin/kexin 6 (PCSK6) identified as a key activating enzyme. ahajournals.org

Investigation of Intermediate Peptide Forms and Their Biological Relevance

While the primary processing event yields mature ANF and NT-proANP, research has indicated the existence of intermediate peptide forms. The precursor itself, proANP, has been found to circulate in the blood and may possess biological activity. nih.govhytest.fi Some studies suggest that proANP can directly stimulate the guanylyl cyclase-A (GC-A) receptor, the primary receptor for ANF, and may have enhanced and more sustained renal effects compared to mature ANP. nih.gov Furthermore, proANP can be processed in the circulation, contributing to the pool of active ANF. researchgate.net The characterization of the complete proteolytic cascade of proANP has revealed other potential cleavage products, though their precise physiological roles are still under investigation. researchgate.net

Dynamic Regulation of Atrial Natriuretic Factor Release in Experimental Models

The release of ANF from atrial cardiomyocytes is a dynamic process, primarily triggered by mechanical stretch of the atrial walls. nih.govnih.gov This stretch, often a consequence of increased blood volume, is a potent stimulus for the secretion of the contents of the storage granules. nih.gov

Experimental models, particularly using isolated perfused hearts, have been instrumental in elucidating the factors that regulate ANF release. These studies have shown that in addition to mechanical stretch, various humoral substances and signaling pathways influence ANF secretion. For instance, vasoconstrictor agents can stimulate ANF release. nih.gov Intracellular signaling pathways involving cytosolic calcium, the phosphoinositide system, and the cyclic AMP pathway have all been implicated in the regulation of ANP secretion. nih.gov

Table of Research Findings on ANF Regulation:

Regulatory FactorExperimental ModelObserved Effect on ANF/proANPReference
Atrial StretchIsolated Perfused Rat HeartIncreased ANF Release nih.gov
Volume LoadingIn vivoIncreased ANF Release nih.gov
Vasoconstrictor AgentsIn vivoIncreased ANF Release nih.gov
CorinTransfected Cell LinesCleavage of proANP to ANF nih.govpnas.orgnih.gov
PCSK6In vivo (mice)Activation of Corin, leading to proANP processing ahajournals.org
NeprilysinIn vitroDegradation of ANP, but not proANP hytest.fi

Atrial Natriuretic Factor Receptor Systems and Intracellular Signal Transduction Pathways

Characterization of Natriuretic Peptide Receptor Subtypes (NPR-A, NPR-B, NPR-C)

Three distinct subtypes of natriuretic peptide receptors have been identified and characterized: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). pancreapedia.org These receptors are single-membrane-spanning proteins with unique ligand affinities and signaling mechanisms. pancreapedia.orgoup.com NPR-A and NPR-B are guanylyl cyclase-linked receptors, meaning they possess intrinsic enzymatic activity that synthesizes cyclic guanosine (B1672433) monophosphate (cGMP) upon ligand binding. oup.comfrontiersin.org In contrast, NPR-C lacks this guanylyl cyclase domain and is primarily involved in peptide clearance, though it can also couple to other signaling pathways. oup.comnih.gov

The different natriuretic peptides exhibit distinct preferences for the receptor subtypes. Atrial Natriuretic Factor (ANF) and B-type Natriuretic Peptide (BNP) preferentially bind to NPR-A. oup.comfrontiersin.org C-type Natriuretic Peptide (CNP) shows the highest affinity for NPR-B. pancreapedia.orgfrontiersin.org NPR-C, often referred to as the clearance receptor, binds all three natriuretic peptides (ANP, BNP, and CNP) with similar high affinity. pancreapedia.orgnih.gov The primary physiological effects of ANF concerning blood pressure and volume regulation are mediated through NPR-A. oup.com

Table 1: Ligand Selectivity Profile of Natriuretic Peptide Receptors

Receptor Subtype Primary Ligand(s) Other Binding Ligands Signaling Mechanism
NPR-A (GC-A) Atrial Natriuretic Factor (ANF), B-type Natriuretic Peptide (BNP) Guanylyl Cyclase Activation
NPR-B (GC-B) C-type Natriuretic Peptide (CNP) ANP and BNP (weakly) Guanylyl Cyclase Activation

| NPR-C | ANF, BNP, CNP (similar affinity) | | G-protein coupling / Clearance |

This table summarizes the preferential binding of natriuretic peptides to their respective receptors. Data sourced from multiple biochemical and pharmacological studies. pancreapedia.orgoup.comfrontiersin.orgnih.gov

Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor. These in silico studies provide insights into the specific molecular interactions that stabilize the ligand-receptor complex. Studies analyzing the interaction of ANF with human natriuretic peptide receptors have quantified their binding affinities. The results from these computational models support the experimentally observed selectivity, indicating the most stable interaction for ANF is with NPR-A, followed by NPR-C, and then NPR-B.

Table 2: Molecular Docking Binding Affinities of ANF with Human Natriuretic Receptors

Ligand Receptor Subtype Binding Affinity (kcal/mol)
ANF Human NPR-A -10.5
ANF Human NPR-B -9.6

| ANF | Human NPR-C | -10.1 |

This table presents the binding affinities as calculated by molecular docking software (AutoDock Vina). A more negative value indicates a stronger and more stable predicted interaction. The data shows ANF has the highest binding affinity for NPR-A. nih.gov

Guanylyl Cyclase-A (GC-A) Receptor Signaling Cascade

The binding of Atrial Natriuretic Factor to its primary signaling receptor, NPR-A (also known as Guanylyl Cyclase-A or GC-A), initiates a well-defined intracellular signaling cascade. nih.gov This pathway is central to the cardiovascular and renal effects of ANF. The activation of NPR-A leads to a conformational change in the receptor, which activates its intracellular guanylyl cyclase domain. mdpi.com

Upon activation by ANF, the guanylyl cyclase domain of the NPR-A receptor catalyzes the conversion of guanosine triphosphate (GTP) into cyclic 3',5'-guanosine monophosphate (cGMP). mdpi.comnih.gov This reaction elevates the intracellular concentration of cGMP, which then functions as a crucial second messenger, diffusing within the cell to interact with and modulate the activity of downstream effector proteins. nih.govmdpi.com The steady-state level of cGMP is determined by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases. nih.gov

The primary effector of cGMP in many cell types is the cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). mdpi.comwikipedia.org PKG is a serine/threonine-specific protein kinase that, in its inactive state, is autoinhibited. wikipedia.org The binding of cGMP to regulatory domains on PKG induces a conformational change that relieves this autoinhibition, thereby activating the kinase domain. wikipedia.org

Once activated, PKG phosphorylates specific serine and threonine residues on a variety of downstream target proteins. wikipedia.org This phosphorylation alters the function of these target proteins, leading to the ultimate physiological response. In cardiac myocytes, for example, the ANF/cGMP/PKG pathway can counteract the hypertrophic effects of angiotensin II. nih.gov In other contexts, proteins regulated by PKG include those involved in inflammation, fibrosis (such as collagen 1 and transforming growth factor-beta), and apoptosis. mdpi.comnih.gov

A major consequence of PKG activation is the modulation of ion channels and transporters, particularly in the kidney and vascular smooth muscle. This regulation is fundamental to ANF's role in controlling blood pressure and sodium balance. ANF, via the cGMP/PKG pathway, generally acts to inhibit sodium reabsorption in various segments of the nephron. oup.comnih.gov

Inhibition of ENaC and CNG Channels: In the collecting ducts of the kidney, the ANF-stimulated cGMP/PKG pathway leads to the inhibition of both the epithelial sodium channel (ENaC) and cyclic nucleotide-gated (CNG) cation channels. nih.govnih.govyoutube.com This action reduces the entry of sodium from the tubular fluid into the principal cells, thus promoting natriuresis. nih.govnih.gov

Inhibition of Na+-K+-2Cl- Cotransporter (NKCC2): In the thick ascending limb of the loop of Henle, the cGMP pathway inhibits the activity of the Na+-K+-2Cl- cotransporter (NKCC2), further decreasing sodium reabsorption. nih.gov

Table 3: Regulation of Key Renal Ion Transporters by the ANF/cGMP/PKG Pathway

Nephron Segment Target Transporter/Channel Effect of ANF/cGMP/PKG Physiological Outcome
Collecting Duct Epithelial Sodium Channel (ENaC) Inhibition Decreased Na+ Reabsorption
Collecting Duct Cyclic Nucleotide-Gated (CNG) Channel Inhibition Decreased Na+ Reabsorption
Thick Ascending Limb Na+-K+-2Cl- Cotransporter (NKCC2) Inhibition Decreased Na+ Reabsorption

| Inner Medullary Collecting Duct | Na+-K+-ATPase | Inhibition | Decreased Na+ Reabsorption |

This table summarizes the inhibitory effects of the Atrial Natriuretic Factor signaling cascade on major sodium transporters and channels in the kidney, leading to increased sodium excretion. oup.comnih.govnih.govyoutube.comresearchgate.net

Natriuretic Peptide Clearance Receptor (NPR-C)-Mediated Mechanisms

The natriuretic peptide system is modulated by the Natriuretic Peptide Clearance Receptor (NPR-C), which plays a crucial role in the removal of atrial natriuretic factor (ANF) from circulation. nih.gov While initially considered solely a clearance receptor, evidence suggests NPR-C may also participate in signal transduction. nih.govfrontiersin.org

The primary function attributed to NPR-C is the clearance of natriuretic peptides, including ANF, from the extracellular environment. nih.gov This process involves receptor-mediated internalization and subsequent degradation of the ligand. nih.govnih.gov NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with similar affinities. nih.gov The internalization process is thought to be constitutive, meaning it occurs continuously, and may happen through a clathrin-dependent mechanism, although this is not definitively proven. nih.govnih.gov

Once ANF binds to NPR-C, the ligand-receptor complex is internalized into the cell. nih.gov This internalization targets the natriuretic peptides for degradation by intracellular proteases, likely within lysosomes. nih.gov Following ligand hydrolysis, the receptor is believed to be recycled back to the plasma membrane, a process similar to that of other receptor systems like the low-density lipoprotein receptor. nih.gov Studies using a truncated ANF analog, C-ANF(4-23), which preferentially binds to NPR-C, have demonstrated that this receptor is responsible for the majority of ANP binding sites in the kidney and plays a predominant role in ANP degradation. nih.gov The significance of this pathway is highlighted by the fact that the half-life of radiolabeled ANP is significantly longer in mice lacking the NPR-C receptor. pnas.org

Another major pathway for the degradation of ANF involves the enzyme neutral endopeptidase (NEP), also known as neprilysin. nih.govwikipedia.org NEP is a transmembrane metalloprotease found in various tissues, including the kidneys, lungs, and endothelium. nih.gov It inactivates ANF by cleaving the peptide at specific sites, most notably breaking the disulfide ring structure essential for its biological activity. nih.govoup.com The initial and inactivating cleavage of ANP by NEP occurs at the Cys7-Phe8 bond. oup.com

The contribution of NEP to ANF metabolism is significant, and inhibition of this enzyme leads to increased circulating levels of natriuretic peptides. wikipedia.orgnih.gov This has been a therapeutic target in conditions like heart failure. wikipedia.org While both NPR-C and NEP contribute to ANF degradation, the relative importance of each pathway can vary. nih.gov Studies have shown that NEP inhibitors can potentiate the effects of ANF. nih.gov It is noteworthy that different natriuretic peptides exhibit varying susceptibility to NEP degradation, with ANP and CNP being better substrates than BNP. nih.gov

Beyond NPR-C-mediated clearance and NEP degradation, other enzymatic pathways contribute to the inactivation of ANF. One such enzyme is the insulin-degrading enzyme (IDE), a zinc metalloprotease. nih.gov IDE has been shown to cleave ANP, initially acting on the peptide outside of its ring structure. nih.gov

Additionally, a homolog of neprilysin, known as Neprilysin 2 (NEP2), has been identified and is capable of cleaving ANP. researchgate.net Interestingly, NEP2 appears to be insensitive to certain NEP inhibitors like sacubitrilat, suggesting it may represent a distinct pathway for ANF degradation that is not affected by all NEP-targeting drugs. researchgate.net The O-glycosylation of ANP has also been found to impact its proteolytic stability, affecting its degradation by both neprilysin and insulin-degrading enzyme. nih.gov

Table of Research Findings on ANF Degradation Pathways

Degradation Pathway Key Molecules/Mechanisms Research Findings
NPR-C-Mediated Clearance NPR-C receptor, Ligand internalization, Lysosomal degradation NPR-C binds and internalizes ANF for intracellular degradation. nih.govnih.gov The half-life of ANP is extended in NPR-C knockout mice. pnas.org
Neprilysin (NEP) Degradation Neutral endopeptidase (NEP), Cleavage of disulfide ring NEP inactivates ANF by cleaving the Cys7-Phe8 bond. oup.com Inhibition of NEP increases circulating ANF levels. wikipedia.org

| Other Enzymatic Pathways | Insulin-degrading enzyme (IDE), Neprilysin 2 (NEP2), O-glycosylation | IDE cleaves ANF outside its ring structure. nih.gov NEP2, a homolog of NEP, also degrades ANP. researchgate.net O-glycosylation of ANP affects its degradation. nih.gov |

Table of Compound Names

Compound Name
Atrial natriuretic factor (1-27)
C-ANF(4-23)
Neprilysin
Insulin-degrading enzyme
Neprilysin 2
Sacubitrilat
B-type natriuretic peptide (BNP)

Physiological Roles of Atrial Natriuretic Factor: Insights from in Vitro and Animal Model Studies

Cardiovascular System Regulation in Experimental Contexts

Atrial Natriuretic Factor (ANF), a peptide hormone primarily secreted by the cardiac atria, plays a significant role in cardiovascular regulation. wikipedia.org Its effects have been extensively studied in various in vitro and animal models, providing crucial insights into its mechanisms of action.

Mechanisms of Vasodilation and Peripheral Resistance Modulation in Animal Models

ANF is recognized for its potent vasorelaxant properties. oup.com In experimental settings, it has been shown to induce vasodilation, thereby influencing total peripheral resistance. nih.gov The primary mechanism underlying this effect is the stimulation of particulate guanylate cyclase in vascular smooth muscle cells, leading to an increase in intracellular cyclic GMP (cGMP). oup.com This signaling cascade ultimately results in the relaxation of the blood vessel walls. annualreviews.org

However, the in vivo response to ANF can be complex and species-dependent. In conscious dogs, ANF has been observed to cause vasoconstriction, leading to an increase in total peripheral resistance. nih.govnih.gov This effect persists even after autonomic blockade, suggesting a direct vasoconstrictor action in this species. nih.govnih.gov Conversely, in conscious monkeys, the increase in total peripheral resistance induced by ANF appears to be primarily reflex-mediated, as it is abolished by ganglionic blockade. nih.gov In rats, ANF elicits both direct and reflexly mediated vasoconstriction. nih.gov Studies using rat models have shown that ANF can cause specific relaxation of renal arcuate arteries. nih.gov Furthermore, research on endothelial cell-specific knockout mice for the ANP receptor (NPR1) has revealed that the hypotensive effects of ANP are largely dependent on its action on the vascular endothelium. ahajournals.org

Animal ModelEffect of ANF on Total Peripheral ResistancePrimary Mechanism
Conscious DogsIncreaseDirect Vasoconstriction nih.govnih.gov
Conscious MonkeysIncrease (abolished by ganglionic blockade)Reflex-mediated nih.gov
Conscious RatsIncreaseDirect and Reflex-mediated Vasoconstriction nih.gov
Endothelial Cell-Specific NPR1-KO MiceHypotensive effect abolishedEndothelium-dependent ahajournals.org

Modulation of Cardiac Function and Myocardial Remodeling in Non-Human Studies

In vitro and animal studies have demonstrated that ANF has significant effects on cardiac function and remodeling. In animal models of heart failure, such as the cardiomyopathic hamster, there is a marked increase in ventricular ANF concentration and gene expression, suggesting a compensatory role for ANF in this condition. ahajournals.org Studies using genetically engineered mice have further elucidated the cardioprotective role of the ANP signaling pathway. Mice lacking the ANP receptor (Npr1 knockout mice) develop significant cardiac hypertrophy and fibrosis. researchgate.net

In vitro studies using cardiac fibroblasts have shown that ANF can inhibit processes that lead to cardiac fibrosis. oup.com For instance, a modified version of ANP demonstrated a greater ability to reduce cardiac dysfunction and myocardial fibrosis in a rat model of type 2 diabetic cardiomyopathy. oup.com These antifibrotic effects are largely attributed to ANF's action on cardiac fibroblasts. oup.com Furthermore, in vitro studies on cardiac muscle cells have shown that ANF can protect against ischemia/reperfusion injury and prevent ventricular remodeling. viamedica.pl

ModelKey FindingReference
Cardiomyopathic HamsterIncreased ventricular ANF concentration and gene expression in heart failure. ahajournals.org
Npr1 Knockout MiceDeveloped cardiac hypertrophy and fibrosis in the absence of the ANP receptor. researchgate.net
Rat Model of Diabetic CardiomyopathyModified ANP reduced cardiac dysfunction and myocardial fibrosis. oup.com
In Vitro Cardiac FibroblastsANF exhibits antifibrotic effects. oup.com
In Vitro Cardiac Muscle CellsANF protects against ischemia/reperfusion injury and prevents ventricular remodeling. viamedica.pl

Regulation of Blood Pressure Homeostasis in Normotensive and Hypertensive Animal Models

Animal models have been instrumental in defining the role of ANF in blood pressure regulation. ahajournals.org Genetically engineered mice with a deficiency in ANP develop salt-sensitive hypertension, highlighting the critical role of ANP in managing blood pressure in response to dietary salt. nih.gov Conversely, overexpression of ANP in mice leads to hypotension. nih.gov

In spontaneously hypertensive rats (SHR), an animal model of essential hypertension, the response to ANF can be altered. oup.com For example, the release of ANF in response to volume loading is blunted in young SHR compared to their normotensive counterparts. oup.com In other models, such as the African green monkey with spontaneous hypertension, an acute infusion of ANF leads to a more pronounced decrease in blood pressure compared to normotensive controls. oup.com Studies in Dahl salt-sensitive rats, which are prone to hypertension, have identified decreased levels of ANF as a contributing factor. nih.gov Knockout mouse models have further solidified the importance of the ANF system in blood pressure control; rats lacking the ANF receptor exhibit salt-sensitive hypertension. ijprajournal.com

Renal Fluid and Electrolyte Homeostasis

ANF is a potent regulator of kidney function, primarily by promoting the excretion of sodium and water. nih.gov

Effects on Glomerular Filtration Rate and Renal Hemodynamics in Animal Models

A significant renal action of ANF is its ability to increase the glomerular filtration rate (GFR). nih.govannualreviews.org This effect is achieved through the dilation of the afferent arteriole and constriction of the efferent arteriole in the glomerulus, which increases glomerular capillary pressure. nih.gov This hemodynamic change enhances the filtration of fluid and solutes from the blood into the nephron. nih.gov

However, the increase in GFR is not always a prerequisite for the natriuretic (sodium-excreting) effect of ANF. annualreviews.org In some experimental conditions, ANF can induce natriuresis without a significant change in GFR. annualreviews.org In dogs, ANF infusion has been shown to increase renal vascular resistance. nih.gov Animal models have demonstrated that ANF can increase blood flow through the vasa recta, which helps to wash out solutes from the medullary interstitium, contributing to its diuretic effect. wikipedia.org

Inhibition of Sodium and Water Reabsorption in Isolated Renal Tubules and Whole Kidney Preparations

Beyond its effects on glomerular hemodynamics, ANF directly inhibits the reabsorption of sodium and water in the renal tubules. annualreviews.org In vitro studies using isolated perfused renal tubules have provided direct evidence for this action. ANF has been shown to inhibit active sodium chloride absorption in isolated perfused rat cortical collecting ducts. nih.gov

Furthermore, in suspensions of rabbit inner medullary collecting duct cells, ANF inhibits ouabain-sensitive oxygen consumption and sodium-22 (B1232525) uptake, both of which are indicative of reduced active sodium transport. nih.gov The primary site of ANF-regulated sodium excretion is the medullary collecting duct. wikipedia.org ANF also inhibits vasopressin-stimulated water permeability in isolated perfused rabbit cortical collecting ducts and rat inner medullary collecting duct segments. nih.gov This action contributes to the diuretic effect of ANF by reducing the amount of water reabsorbed back into the bloodstream. nih.gov

Cellular Mechanisms of Action on Nephron Segments

Atrial natriuretic factor (ANF) exerts significant effects on various segments of the nephron, contributing to its potent diuretic and natriuretic properties. In vitro and animal model studies have elucidated the specific cellular mechanisms by which ANF influences renal function.

ANF's actions along the nephron are multifaceted. It has been shown to increase the glomerular filtration rate (GFR) by dilating afferent arterioles and constricting efferent arterioles, which raises the hydraulic pressure within glomerular capillaries. Additionally, ANF may directly relax glomerular mesangial cells, thereby increasing the surface area available for filtration. annualreviews.org While the increased delivery of filtrate to the proximal tubule is a key initial step, the effects of ANF on tubular reabsorption are complex and subject to some debate. annualreviews.org

Evidence suggests that ANF can inhibit sodium and water reabsorption in the collecting duct system. nih.gov Specifically, in the cortical collecting duct (CCD), ANF has been shown to inhibit active sodium chloride (NaCl) absorption and antagonize the action of vasopressin, which reduces water reabsorption. annualreviews.orgnih.gov In the inner medullary collecting duct (IMCD), ANF also inhibits sodium reabsorption. annualreviews.org The peptide has been demonstrated to increase cyclic GMP (cGMP) accumulation in both CCD and IMCD segments. nih.gov This increase in cGMP is a key second messenger in ANF's signaling pathway. oup.comescholarship.org

Studies using isolated perfused rabbit CCD and rat IMCD segments have shown that ANF inhibits vasopressin-stimulated osmotic water permeability. nih.gov Furthermore, ANF has been found to inhibit ouabain-sensitive oxygen consumption and the uptake of sodium-22 in suspensions of rabbit IMCD cells, providing further evidence for its direct inhibitory effect on active sodium transport. nih.gov

The precise impact on the proximal tubule remains an area of active investigation, with some studies suggesting a direct inhibitory effect on sodium reabsorption, while others find this action to be controversial. annualreviews.orgscispace.com Some research indicates that ANF inhibits several sodium-dependent transport systems in the proximal tubule, including the Na+/H+ antiporter. daigonline.de However, other micropuncture studies have not found evidence of direct inhibition of superficial tubular transport by ANF. scispace.com It is plausible that a combination of increased GFR and inhibition of NaCl absorption in the collecting ducts accounts for the majority of ANF's natriuretic effect. nih.gov

Interactive Table: Summary of ANF Action on Nephron Segments

Nephron Segment Cellular Action of ANF (1-27) Key Findings from Preclinical Studies
Glomerulus Increases GFR; Relaxes mesangial cells Dilates afferent and constricts efferent arterioles, increasing filtration pressure. annualreviews.org
Proximal Tubule Controversial; a potential inhibitory effect on Na+ reabsorption Some studies show inhibition of Na+/H+ antiporter daigonline.de; others show no direct inhibition of transport. scispace.com
Cortical Collecting Duct (CCD) Inhibits active NaCl absorption; Antagonizes vasopressin Increases cGMP levels, leading to reduced sodium and water reabsorption. annualreviews.orgnih.gov
Inner Medullary Collecting Duct (IMCD) Inhibits Na+ reabsorption Inhibits vasopressin-stimulated water permeability and ouabain-sensitive oxygen consumption. annualreviews.orgnih.gov

Metabolic Regulation and Energy Balance in Preclinical Models

Influence on Adipocyte Lipolysis and Lipid Oxidation

In preclinical models, Atrial Natriuretic Factor (ANF) has been identified as a significant regulator of lipid metabolism, particularly in adipocytes. It has been demonstrated to stimulate lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011). This lipolytic effect of ANF has been observed to be potent in human adipocytes, comparable to that of catecholamines. nih.gov The mechanism involves the activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade. nih.gov

The signaling pathway for ANF-induced lipolysis is mediated through the generation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This is distinct from the catecholamine pathway, which primarily utilizes cyclic adenosine (B11128) monophosphate (cAMP). In human adipocytes, ANF promotes lipolysis through a cGMP-mediated activation of HSL. nih.gov This process is crucial for mobilizing FFAs from adipose tissue. nih.gov

Studies have shown that ANF can increase circulating levels of FFAs and glycerol in human subjects. nih.gov This increased availability of FFAs can, in turn, fuel lipid oxidation, the process by which fats are burned for energy. nih.gov While ANF induces lipolysis in subcutaneous adipose tissue, its effect on skeletal muscle lipolysis appears to be limited. nih.gov

It's noteworthy that the lipolytic action of ANF is not universally observed across species, with a more pronounced effect seen in primates like humans and macaques compared to rodents. nih.govwjgnet.com

Modulation of Adipose Tissue Metabolism, including Browning

In both human and mouse adipocytes, ANF and the related B-type natriuretic peptide (BNP) have been found to induce the expression of key markers of brown fat, including UCP1 and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.gove-dmj.org This induction of a brown-like phenotype is associated with increased mitochondrial biogenesis and enhanced uncoupled and total respiration, contributing to increased energy expenditure. nih.gove-dmj.org

The signaling pathway for ANF-induced browning involves the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com Studies have shown that at low concentrations, ANP and β-adrenergic agonists can additively enhance the expression of brown fat markers in a p38 MAPK-dependent manner. nih.gov Furthermore, research indicates that the NP-cGMP signaling pathway activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which is a necessary component for adipose browning. nih.gov

Animal models provide further support for the role of ANF in adipose tissue browning. Mice exposed to cold temperatures, a known stimulus for browning, exhibit increased circulating levels of natriuretic peptides. nih.gov Conversely, mice with deficient ANP signaling show impaired thermogenesis. mdpi.com

Interactions with Glucose Homeostasis and Insulin (B600854) Signaling Pathways

Preclinical studies have revealed intricate interactions between ANF and the regulation of glucose homeostasis and insulin signaling. While ANF is primarily known for its cardiovascular effects, emerging evidence points to its role as a modulator of glucose metabolism. nih.govd-nb.info

In mouse and rat models, ANF has been shown to inhibit glucose-stimulated insulin secretion. nih.gov This effect was observed without altering basal levels of insulin, glucagon, or glucose. nih.gov However, when administered with glucose, ANF significantly reduced the subsequent rise in plasma insulin levels. nih.gov

The cellular mechanisms underlying ANF's influence on insulin secretion involve direct effects on pancreatic β-cells. Studies using β-cell-specific knockouts of the ANP receptor have shown that ANF can augment insulin secretion at threshold glucose concentrations. nih.gov This appears to be mediated, at least in part, by a decrease in the activity of ATP-sensitive potassium (KATP) channels. nih.gov The signaling cascade involves both cGMP/PKG and cAMP/PKA pathways. nih.gov Interestingly, ANF can potentiate the effect of glucagon-like peptide 1 (GLP-1) on glucose-induced insulin secretion, possibly by inhibiting the degradation of cAMP. nih.gov

Furthermore, there is a connection between ANP signaling and insulin sensitivity. Systemic and skeletal muscle-specific deficiencies in ANP/GCA signaling in mice have been shown to promote metabolic disturbances and prediabetes, including skeletal muscle insulin resistance. dlr.denih.gov Conversely, high plasma ANP levels are associated with metabolic protection against obesity and type 2 diabetes. d-nb.info Insulin itself can influence the natriuretic peptide system by upregulating the expression of the NP clearance receptor (NPRC) in adipocytes, which could in turn modulate ANP's metabolic effects. nih.gov

Neuroendocrine System Interplay

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS) in Animal Models

A well-established physiological role of Atrial Natriuretic Factor (ANF) in animal models is the suppression of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade in the regulation of blood pressure and fluid balance. ahajournals.orgahajournals.org ANF exerts its inhibitory effects at multiple points within this system.

In vivo studies in various animal species, including rats and dogs, have consistently demonstrated that infusions of ANF lead to a reduction in plasma renin activity and aldosterone (B195564) levels. ahajournals.orgnih.gov This suppression of renin release by ANF is thought to be mediated, at least in part, by an increased delivery of sodium chloride to the macula densa in the kidney. ahajournals.org However, the direct effect of ANF on renin release from juxtaglomerular cells is more controversial, with some in vitro studies showing no direct inhibition. nih.gov

ANF also directly inhibits the secretion of aldosterone from the adrenal glands. nih.gov This has been shown in vitro in isolated adrenal cells, where ANF can inhibit aldosterone production stimulated by various agonists, including angiotensin II, ACTH, and potassium. ahajournals.orgnih.gov The ability of ANF to lower plasma aldosterone levels in vivo, even when plasma renin activity is not suppressed, suggests a direct adrenal effect. ahajournals.org

The hypotensive effect of ANF appears to be enhanced in animal models with high circulating levels of angiotensin II, such as renin-dependent hypertensive rats. ahajournals.orgahajournals.org In these models, ANF administration leads to a more significant drop in blood pressure and a marked suppression of aldosterone. ahajournals.orgahajournals.org This suggests a significant interaction between ANF and the RAAS in the control of vascular tone and aldosterone production. ahajournals.org

Interactive Table: Research Findings on ANF (1-27) and RAAS Suppression in Animal Models

Animal Model Key Finding Reference
Rats (Goldblatt hypertension) ANF infusion reduced blood pressure to a greater extent in renin-dependent hypertensive rats. ahajournals.org ahajournals.org
Rats (Two-kidney, one-clip) Chronic ANF administration decreased blood pressure only in renin-dependent animals, suggesting inhibition of renin release. ahajournals.org ahajournals.org
Dogs (Normal) ANF infusion decreased plasma renin activity and aldosterone levels. nih.gov nih.gov
Rats (Adrenal cell culture) ANF directly inhibited angiotensin II, ACTH, and potassium-stimulated aldosterone production. nih.gov nih.gov

Modulation of Autonomic Nervous System Activity

Atrial Natriuretic Factor (ANF) plays a significant role in cardiovascular regulation not only through its direct vascular and renal effects but also by modulating the autonomic nervous system. nih.govscilit.com In animal models, the hypotension induced by ANF is often not accompanied by the expected reflex tachycardia, suggesting an interaction with autonomic control mechanisms. nih.govnih.gov This neuromodulatory influence may serve to amplify the peptide's primary hormonal actions. nih.govscilit.com

Sympathetic Nervous System Inhibition: A substantial body of evidence from animal and in vitro studies demonstrates that ANF is an inhibitory modulator of sympathetic nervous system outflow. nih.govnih.gov This sympathoinhibitory effect has been observed in both cardiac and non-cardiac sympathetic nerves in conscious and anesthetized animals. nih.gov The mechanisms underlying this inhibition are multifaceted and include:

Central Effects: When microinjected into the cerebroventricle or the nucleus tractus solitarii in animal models, ANF causes an inhibition of sympathetic nerve activity. nih.gov

Baroreflex Modulation: ANF can influence both cardiopulmonary and arterial baroreceptors. nih.gov It appears to stimulate sympathoinhibitory afferent vagal activity from the cardiopulmonary baroreceptor system, an effect that is abolished by vagotomy. nih.govscilit.comnih.gov Additionally, ANF can dilate the ascending aorta, potentially resetting arterial baroreceptors located there. nih.gov

Ganglionic Inhibition: Research indicates that ANF can inhibit sympathetic ganglionic transmission. nih.govahajournals.org

Peripheral Attenuation: There is a reciprocal interplay between ANF and the sympathetic nervous system in peripheral target tissues. nih.govscilit.com ANF may inhibit the release of norepinephrine (B1679862) from sympathetic nerve terminals. cvphysiology.com Conversely, sympathetic nervous activity can attenuate the target actions of ANF. nih.gov

Parasympathetic Nervous System Interaction: ANF also interacts with the parasympathetic nervous system. Studies in conscious rats have shown that the relative bradycardia produced by ANF is abolished by atropine, indicating a vagal component. nih.gov ANF has been found to augment cardiac parasympathetic effects on heart rate. nih.gov Further research in anesthetized, adrenalectomized rats demonstrated that ANF can act as a physiological antagonist to the alpha-1 adrenoceptor-mediated attenuation of vagally-induced bradycardia. nih.gov This suggests that ANF enhances parasympathetic control of heart rate, in part by counteracting sympathetic inhibitory effects on vagal action. nih.govnih.gov

Interactive Data Table: Effects of Atrial Natriuretic Factor (1-27) on the Autonomic Nervous System in Animal Models

Animal Model Experimental Condition Key Findings Reference(s)
Conscious RatsIntravenous ANF infusionCaused relative bradycardia, reduced intrinsic heart rate, and enhanced vagal inhibition of sympathetic activity. nih.gov
Anesthetized RatsEfferent vagus nerve stimulation with phenylephrine (B352888) infusionANF counteracted the phenylephrine-induced attenuation of vagally-mediated bradycardia. nih.gov
Conscious Dogs, Rats, and MonkeysIntravenous ANF infusion before and after ganglionic blockadeANF increased total peripheral resistance in intact dogs and rats; this effect was abolished by ganglionic blockade in monkeys, suggesting reflexly mediated vasoconstriction. nih.gov
General Animal ExperimentsReview of various studiesANF inhibits sympathetic outflow, influences cardiopulmonary and arterial baroreceptors, and inhibits sympathetic ganglionic transmission. nih.govnih.gov

Other Systemic Physiological Contributions in Animal and Cellular Models

Beyond its well-established roles in natriuresis, vasodilation, and autonomic modulation, Atrial Natriuretic Factor (1-27) exerts several other important systemic effects, as demonstrated in a variety of animal and cellular models.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): A key function of ANF is to act as a counter-regulatory hormone to the RAAS. cvphysiology.com

Renin Inhibition: ANF directly inhibits renin secretion from the juxtaglomerular cells of the kidney. cvphysiology.comnih.govwikipedia.orgnih.gov This action, observed in cultured rat kidney cells, is accompanied by an increase in cGMP levels and leads to decreased circulating levels of angiotensin II. nih.gov

Aldosterone Inhibition: ANF has been shown to inhibit aldosterone release. nih.gov This effect has been documented in vitro, though it may occur at concentrations higher than normal circulating levels. nih.gov The reduction in angiotensin II also contributes to lower aldosterone secretion. cvphysiology.com

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Animal studies suggest an inhibitory role for ANF in the control of the HPA axis. In rats, experimental conditions that altered circulating ANF levels supported its role in inhibiting corticotropin (B344483) (ACTH) release. nih.gov For instance, water deprivation led to decreased ANF and increased corticosterone, while volume expansion transiently increased ANF. nih.gov Furthermore, ANF has been found in the hypophysial portal blood of both anesthetized rats and conscious sheep, with portal levels being significantly higher than in peripheral blood in sheep, indicating its physiological relevance in pituitary function. nih.gov

Metabolic Effects: Emerging research points to a role for ANF in metabolism.

Lipolysis: ANP has been associated with effects on lipolysis. nih.gov

Adipokine Interaction: There is evidence of a relationship between ANP and adiponectin, an adipokine involved in regulating glucose and lipid metabolism. nih.gov These findings suggest that ANF's physiological functions may extend to metabolic syndrome-related pathways. nih.gov

Interactive Data Table: Summary of Other Systemic Effects of ANF in Animal and Cellular Models

Physiological System Model Effect of ANF Mechanism/Comment Reference(s)
Renin-Angiotensin-Aldosterone SystemCultured Rat Kidney Juxtaglomerular CellsInhibition of renin release.Accompanied by a marked increase in cGMP. nih.gov
Renin-Angiotensin-Aldosterone SystemIn vitro and in vivo modelsInhibition of aldosterone release.The in vitro effects occur at concentrations higher than normal circulating plasma ANF levels. nih.gov
Hypothalamic-Pituitary-Adrenal AxisRats and SheepInhibitory role in the control of ACTH release.ANF is present in hypophysial portal blood, suggesting a direct role at the pituitary. nih.gov
MetabolismGeneral ResearchPotential role in lipolysis and interaction with adiponectin.Suggests a broader role in regulating glucose and lipid metabolism. nih.gov

Pathophysiological Roles of Atrial Natriuretic Factor in Disease Models

Cardiovascular Disease Pathogenesis in Animal Models

In the realm of cardiovascular disease, ANF has been shown to have both protective and compensatory, as well as potentially maladaptive, roles depending on the specific pathological context and the stage of the disease.

The involvement of ANF in hypertension is complex, with studies in animal models presenting a nuanced picture. Initially, it was hypothesized that a deficiency in ANF production could be a cause of hypertension. oup.com However, experimental evidence often shows elevated circulating levels of ANF in hypertensive states, suggesting a compensatory response to high blood pressure. oup.com

In spontaneously hypertensive rats (SHR), a common model for essential hypertension, plasma levels of ANF are often found to be elevated compared to their normotensive Wistar-Kyoto counterparts. oup.com This suggests that in established hypertension, the body attempts to counteract the high blood pressure through increased ANF secretion. However, in the early developmental phase of hypertension in SHR, a reduced release of ANF in response to volume expansion has been observed. This impaired ANF response could contribute to the initial rise in blood pressure by diminishing sodium and water excretion and vasorelaxation. oup.com

Studies using DOCA-salt hypertensive rats, a model of mineralocorticoid-induced hypertension, have shown a significant increase in plasma ANF levels and augmented ANP gene expression in both the atria and ventricles. nih.gov When these rats were treated with a monoclonal antibody against ANF, the rise in blood pressure was significantly augmented, supporting the hypothesis that the increased secretion of ANP acts as a defensive mechanism to counteract the high arterial pressure in this model. nih.gov

Furthermore, long-term infusion of ANF in NaCl-sensitive spontaneously hypertensive rats (SHR-S) fed a high-salt diet prevented the exacerbation of hypertension. ahajournals.org This effect was achieved with a dose that resulted in plasma ANF levels within the physiological range, suggesting that a relative deficiency in circulating endogenous ANF may play a role in salt-sensitive hypertension. ahajournals.org Interestingly, this anti-hypertensive effect of ANF did not appear to be mediated by a sympatholytic action, as plasma norepinephrine (B1679862) levels were not decreased. ahajournals.org

Animal ModelKey Findings on ANF's Role in Hypertension
Spontaneously Hypertensive Rat (SHR) Elevated plasma ANF in established hypertension, but potentially reduced release in the early developmental phase. oup.com
DOCA-Salt Hypertensive Rat Augmented ANP gene expression and secretion; antibody-mediated blockade of ANF exacerbates hypertension. nih.gov
NaCl-Sensitive Spontaneously Hypertensive Rat (SHR-S) Long-term ANF infusion prevents the development of salt-sensitive hypertension. ahajournals.org

In heart failure, the role of ANF is primarily viewed as a compensatory mechanism that becomes less effective over time. The failing heart increases the production and secretion of ANF in response to the increased wall stress and volume overload. science-line.comfrontiersin.org This is a protective response aimed at reducing preload and afterload through natriuresis, diuresis, and vasodilation. frontiersin.org

In animal models of dilated cardiomyopathy, genetic deletion of ANP leads to a more severe phenotype with worsened cardiac function and increased mortality. nih.gov This highlights the crucial compensatory role of endogenous ANP in this disease setting. Mice with dilated cardiomyopathy and normal ANP levels exhibited better systolic function and reduced pathological remodeling compared to their ANP-deficient counterparts. nih.gov

However, in chronic heart failure, a state of "natriuretic peptide paradox" or resistance can develop. nih.gov Despite high circulating levels of ANF, the expected physiological responses are blunted. cfrjournal.com This can be due to downregulation of natriuretic peptide receptors or desensitization of the signaling pathways. cfrjournal.com In patients with severe chronic heart failure, for instance, a plateau in cGMP concentrations is observed despite very high ANP levels, indicating a disconnect between the hormone and its second messenger. cfrjournal.com

The activation of the renin-angiotensin-aldosterone system (RAAS) in heart failure is counter-regulated by natriuretic peptides. nih.gov However, as heart failure progresses, the sustained activation of the RAAS can overwhelm the compensatory effects of ANF, contributing to the progression of the disease. nih.gov

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, is a key contributor to cardiac stiffness and dysfunction in many cardiovascular diseases. researchgate.net ANF has demonstrated significant anti-fibrotic properties in various animal models.

In a rat model of angiotensin II-induced atrial fibrosis, ANP administration significantly reduced atrial fibrosis, myofibroblast proliferation, and collagen overexpression. nih.gov This anti-fibrotic effect was associated with the suppression of myocardial inflammation, including the reduction of macrophage infiltration and the expression of inflammatory factors like Interleukin-6 and Tenascin-C. nih.gov The study suggested that ANP's beneficial effects were mediated through the inhibition of the PI3K/Akt signaling pathway. nih.gov

In a model of diabetic cardiomyopathy in rats, which is characterized by marked myocardial fibrosis, a mutated form of ANP (M-ANP) with resistance to degradation showed superior efficacy in reducing myocardial fibrosis and improving cardiac function compared to native ANP. oup.com This suggests that enhancing the bioavailability of ANP can be a promising therapeutic strategy to combat cardiac fibrosis. The anti-fibrotic effects in this model were linked to the inhibition of SMAD3 activation, a key signaling molecule in the pro-fibrotic TGF-β pathway. oup.com

Furthermore, in mouse models of pressure overload-induced cardiac hypertrophy, genetic deletion of ANP results in exaggerated cardiac hypertrophy and fibrosis. nih.gov This underscores the protective role of endogenous ANP in preventing pathological cardiac remodeling.

Animal ModelKey Findings on ANF's Role in Myocardial Fibrosis and Remodeling
Angiotensin II-Induced Atrial Fibrosis (Rat) ANP reduces atrial fibrosis, inflammation, and collagen overexpression, potentially via inhibition of the PI3K/Akt pathway. nih.gov
Diabetic Cardiomyopathy (Rat) A modified, degradation-resistant ANP is more effective than native ANP in reducing myocardial fibrosis and improving cardiac function. oup.com
Pressure Overload-Induced Cardiac Hypertrophy (Mouse) Genetic deletion of ANP leads to more severe cardiac hypertrophy and fibrosis. nih.gov

Metabolic Disorders in Preclinical Research

Emerging evidence from preclinical studies has highlighted a significant role for ANF in the regulation of metabolism, linking cardiovascular health to metabolic homeostasis.

Recent studies have established a causal link between ANF deficiency and the development of insulin (B600854) resistance and pre-diabetic states. In mouse models with systemic or skeletal muscle-specific deficiency of the ANP/GCA receptor system, there is evidence of metabolic disturbances. nih.gov

Mice with a genetic knockout of the ANP gene (Nppa-/-) exhibit hallmarks of insulin resistance and prediabetes. nih.gov These mice show impaired glucose tolerance and insulin sensitivity, particularly when challenged with a high-fat diet. nih.gov This suggests that ANF signaling is crucial for maintaining normal glucose homeostasis. The insulin resistance in these models is associated with altered mitochondrial function and a reduced capacity for endurance exercise. nih.gov

In a type 2 diabetes model in rats induced by a high-fat diet and streptozotocin, while the study focused on the anti-fibrotic effects of ANP in diabetic cardiomyopathy, it underscores the interplay between metabolic disease and cardiac pathology where ANP is a key modulator. oup.com Some studies have also pointed to a complex relationship where ANP may stimulate the secretion of certain cytokines that are involved in the progression of diabetic nephropathy, indicating a multifaceted role in diabetes-related complications. d-nb.info

ANF has been identified as a key regulator of adipose tissue metabolism. It exerts potent lipolytic effects, promoting the breakdown of stored triglycerides in fat cells. ahajournals.org This action is mediated through the activation of cGMP-dependent protein kinase, leading to the phosphorylation of key lipolytic enzymes. ahajournals.org

In animal models, overexpression or infusion of ANP has shown beneficial metabolic effects, including protection from diet-induced obesity and insulin resistance. nih.gov Enhancing natriuretic peptide signaling, particularly in adipose tissue, has been shown to protect against diet-induced obesity. nih.gov Furthermore, ANF can promote the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov

Studies in a multiethnic human cohort, which are supported by findings in animal models, have shown that higher levels of natriuretic peptides are associated with a more favorable body fat distribution, characterized by lower visceral and liver fat. core.ac.uk This suggests that a relative deficiency in ANF may contribute to the accumulation of metabolically unfavorable fat depots.

The components of the metabolic syndrome, including abdominal obesity and insulin resistance, are underlying pathological conditions. mdpi.com ANF, by promoting lipolysis and improving insulin sensitivity, appears to be a protective factor against the development of metabolic syndrome. mdpi.com

Renal Dysfunction and Fluid Imbalance States in Animal Models

Atrial natriuretic factor (ANF) plays a critical role in maintaining fluid and electrolyte homeostasis, and its dysregulation is implicated in various animal models of renal dysfunction and fluid imbalance. ANF primarily exerts its effects by promoting natriuresis (sodium excretion) and diuresis (water excretion), which helps to reduce extracellular fluid volume and blood pressure. nih.govnih.gov

In animal models, the physiological importance of the ANF system has been demonstrated through genetic knockout studies. Mice with a global deletion of the gene for the ANF receptor, guanylyl cyclase-A (GC-A), exhibit salt-resistant hypertension, an expanded plasma volume, and cardiac hypertrophy. nih.gov To distinguish the renal from the vascular endothelial actions of ANF, researchers developed mice with a specific knockout of the GC-A receptor in vascular endothelia. These mice displayed chronically increased plasma volume, arterial hypertension, and cardiac hypertrophy, despite having normal renal function in terms of sodium and water excretion. nih.gov This suggests that ANF's effect on endothelial permeability is a crucial mechanism for regulating plasma volume and blood pressure, independent of its direct renal actions. nih.gov

Studies on spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, have shown complex and sometimes controversial results regarding ANF production. deepdyve.com However, it is generally considered that the increased production of ANF and brain natriuretic peptide (BNP) in hypertensive states is a compensatory mechanism against ventricular overload. deepdyve.com In developing SHR, changes in plasma and tissue levels of ANF are observed, suggesting an early involvement in the pathophysiology of hypertension. deepdyve.com

Direct investigation into the renal tubules has revealed specific sites of ANF action. The inner medullary collecting duct (IMCD) is a major target. jci.orgnih.gov In isolated perfused rat terminal IMCDs, ANF was found to inhibit vasopressin-stimulated osmotic water permeability. jci.orgnih.gov This effect is mediated by cyclic GMP (cGMP) and occurs at a point distal to the generation of cyclic AMP (cAMP) in the vasopressin signaling pathway. nih.gov This inhibitory action on water reabsorption contributes to ANF's diuretic effect. Furthermore, evidence from in vivo studies in rats and in vitro studies on rabbit collecting duct cells indicates that ANF inhibits sodium chloride (NaCl) reabsorption in the IMCD. jci.org

The table below summarizes findings from key animal model studies on ANF's role in renal function and fluid balance.

Interactive Table: Research Findings on ANF in Animal Models of Renal and Fluid Imbalance

Animal Model Key Finding Implication for Pathophysiology Reference
Endothelial GC-A Knockout Mice Exhibited reduced vascular permeability, leading to hypervolemia and hypertension without changes in renal excretion. Highlights the critical role of ANF-induced endothelial permeability in blood pressure and volume regulation, distinct from its renal effects. nih.gov
Rat (in vitro perfused tubule) ANF inhibits vasopressin-stimulated osmotic water permeability in the inner medullary collecting duct. Demonstrates a direct tubular mechanism for ANF-induced diuresis. jci.orgnih.gov
Spontaneously Hypertensive Rat (SHR) Increased ANF production is considered a compensatory response to ventricular overload during the development of hypertension. ANF system is activated as a counter-regulatory mechanism in genetic hypertension. deepdyve.com
Rat (in vivo) ANF infusion induces natriuresis and diuresis, even at low concentrations without measurable increases in Glomerular Filtration Rate (GFR). Supports the conclusion that ANF has direct effects on renal tubular transport, likely in the collecting duct system. jci.org

In states of renal disease, the response to ANF can be altered. Studies in patients with chronic renal failure (CRF) and glomerulonephritis (GN) have shown that while the kidney may exhibit some resistance to ANF, achieving supraphysiological plasma levels of ANF can still induce significant natriuresis. nih.gov This suggests that the natriuretic pathway remains partially responsive and that ANF plays a role in sodium handling even in diseased kidneys. nih.gov The natriuretic response in CRF patients was associated with a larger fractional excretion of sodium, linked to greater increases in plasma ANF and cGMP, and a more significant decrease in aldosterone (B195564). nih.gov

Emerging Roles in Other Disease Models (e.g., inflammation, neurodegeneration, where applicable)

Beyond its well-established cardiovascular and renal roles, Atrial Natriuretic Factor (ANF) is emerging as a molecule with significant functions in other pathophysiological contexts, notably in neurodegeneration and inflammation.

Neurodegeneration

ANF and its receptors are expressed in the central nervous system (CNS), including in rodent and human brains, suggesting roles beyond cardiovascular homeostasis. nih.gov Recent research has focused on the neuroprotective potential of ANF, particularly in models of Parkinson's disease (PD). PD is characterized by the progressive loss of midbrain dopaminergic (mDA) neurons, and dysregulation of the Wnt/β-catenin signaling pathway has been implicated in its pathogenesis. nih.govnih.gov

In vitro studies using human neuroblastoma SH-SY5Y cells, a common model for dopaminergic neurons, have demonstrated that ANF can exert a neuroprotective effect. nih.govnih.gov Treatment with ANF was shown to positively modulate the Wnt/β-catenin pathway by inducing the stabilization and nuclear translocation of β-catenin. nih.gov Importantly, when these cells were exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic PD-related neurodegeneration, pretreatment with ANF provided a neuroprotective effect. nih.govresearchgate.net These findings support the potential of exogenous ANF as a therapeutic agent for neurodegenerative diseases where aberrant Wnt signaling is a contributing factor. nih.govnih.gov

Interactive Table: Neuroprotective Effects of ANF in an In Vitro Parkinson's Disease Model

Cellular Model Experimental Condition Effect of ANF Potential Mechanism Reference
Human Neuroblastoma SH-SY5Y cells Baseline Induces β-catenin stabilization and nuclear translocation. Activation of the Wnt/β-catenin signaling pathway. nih.gov
Human Neuroblastoma SH-SY5Y cells Exposure to 6-OHDA neurotoxin Exerts a neuroprotective effect, reversing neurotoxin-induced changes. Upregulation of the Wnt/β-catenin pathway. nih.govnih.govresearchgate.net

Inflammation

The involvement of ANF in inflammatory processes is a growing area of investigation. In animal models of sepsis and acute lung injury (ALI), conditions characterized by a significant inflammatory response, changes in ANF levels have been noted. For instance, in a sheep model of sepsis resuscitation, animals resuscitated with saline showed increased release of atrial natriuretic peptide. atsjournals.org Sepsis and the associated acute respiratory distress syndrome (ARDS) involve profound cytokine dysregulation and damage to the endothelial barrier. atsjournals.org While the precise role of the increased ANF in this context is complex, it may be part of the body's counter-regulatory response to inflammation, fluid shifts, and endothelial damage that characterize these critical illnesses. atsjournals.org

Structure Activity Relationship Sar Studies and Development of Atrial Natriuretic Factor Analogs

Principles of Peptide Design and Synthesis for Atrial Natriuretic Factor Analogs

The design of ANF analogs is guided by a desire to enhance their therapeutic properties, including receptor binding affinity, selectivity, and metabolic stability. nih.gov Key strategies in peptide design include amino acid substitution, cyclization, and truncation. thermofisher.com

Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.comacs.org This technique allows for the precise incorporation of natural and non-natural amino acids, as well as other modifications. thermofisher.comaltabioscience.com Cyclization, often achieved through the formation of a disulfide bridge between two cysteine residues, is a common strategy to create more conformationally constrained and stable peptide analogs. thermofisher.com

Mapping of Functional Domains and Active Sites within the ANP Sequence

The biological activity of ANF is critically dependent on its 17-amino acid ring structure, formed by a disulfide bond between Cys7 and Cys23. This ring, along with the C-terminal tail, constitutes the primary functional domain. The N-terminal tail, while influencing potency, is generally considered less critical for receptor binding and activation.

Studies have shown that the C-terminal amino acids, particularly Phe124 and Arg125, are crucial for converting receptor ligands into full agonists. nih.gov The removal of amino acids from the C-terminus significantly diminishes the natriuretic response. nih.gov Conversely, deletions or extensions at the N-terminal end have a less pronounced effect on this activity. nih.gov

Impact of Amino Acid Substitutions and Modifications on Receptor Binding and Activation

Amino acid substitutions have been a powerful tool in probing the SAR of ANF. The introduction of D-amino acids, which are mirror images of the natural L-amino acids, has been used to explore the conformational requirements for receptor interaction. nih.gov Studies with D-amino acid-substituted analogs have revealed different recognition requirements for the two main types of ANP receptors: the biologically active B-ANP receptors and the clearance C-ANP receptors. nih.gov While the B-ANP receptors show strict conformational specificity, the C-ANP receptors are more indiscriminate, supporting the hypothesis that they are involved in the metabolic clearance of ANP. nih.gov

The substitution of specific amino acids within the ring structure has also yielded important insights. For instance, replacing Gly5 with D-Ala in a miniANP analog resulted in a peptide with stronger biological activity, confirming the importance of a specific conformation at this position for receptor binding. nih.gov

Investigation of Truncated Fragments and Chimeric Peptides for Enhanced or Selective Activity

Researchers have explored truncated versions of ANF to identify the minimal sequence required for activity and to develop analogs with more selective actions. A series of truncated analogs that incorporate the eight amino acids C-terminal to Cys7 and two C-terminal amino acids into a disulfide-bonded cyclic peptide have been shown to retain full agonist activity. nih.gov One such tridecapeptide, A-68828, demonstrated potent natriuretic activity with only mild hypotensive effects, suggesting potential clinical utility in conditions like acute renal failure. nih.gov

Chimeric peptides, created by combining segments of different natriuretic peptides, have also been investigated to achieve receptor subtype selectivity. By replacing the N-terminal segment of porcine brain natriuretic peptide (pBNP) with that of rat ANF, researchers developed analogs with enhanced affinity and agonistic potency for the ANF-R1A receptor subtype. nih.gov This approach has led to the design of highly selective analogs, such as pBNP1, which shows a significantly greater affinity for the ANF-R1A receptor over the ANF-R1B receptor. nih.gov

Rational Design of Metabolically Stable and Potent ANP Mimetics (e.g., MANP)

A primary goal in designing ANF analogs is to improve their metabolic stability, thereby prolonging their therapeutic effect. nih.gov Rational design approaches, which leverage structural and functional information, are employed to create peptide mimetics with enhanced properties. nih.gov This can involve incorporating non-natural amino acids or modifying the peptide backbone to resist enzymatic degradation. nih.gov

One notable example is the development of MANP (mini-ANP), a cyclic pentadecapeptide analog of ANP. nih.gov Structural analysis of miniANP using NMR and molecular dynamics simulations has guided the design of further analogs with improved activity. nih.gov By understanding the preferred conformation of the peptide upon receptor binding, researchers have been able to make specific amino acid substitutions that enhance its biological effects. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of SAR for ANF and its analogs. nih.govaerjournal.comescholarship.org These methods allow for the visualization of peptide-receptor interactions at the atomic level, providing insights that can guide the design of new analogs. nih.govnih.gov

Techniques such as restrained molecular dynamics (rMD) simulations can be used to analyze the conformation of peptide analogs in solution and to predict their binding modes to receptors. nih.gov This information is crucial for understanding the structural basis of their biological activity. nih.gov Furthermore, computational models can be used to predict the effects of amino acid substitutions on peptide structure and function, thereby accelerating the process of designing more potent and selective analogs. nih.govaerjournal.com

Advanced Methodologies for Atrial Natriuretic Factor Research

In Vitro Cellular and Molecular Techniques

In vitro studies using cultured cells are fundamental for dissecting the molecular mechanisms of ANF action at the cellular level.

Gene Expression Analysis (e.g., qPCR, RNA-Seq) in Cultured Cells

The analysis of gene expression in cultured cells provides critical insights into the regulation of ANF synthesis and the cellular responses it elicits. Techniques like quantitative polymerase chain reaction (qPCR) and RNA-Sequencing (RNA-Seq) are central to these investigations.

Studies on cultured AT-1 cardiac myocytes, which are derived from a transplantable atrial cardiomyocyte tumor lineage, have been instrumental. Reverse transcriptase-polymerase chain reaction (RT-PCR) analyses have confirmed that these cells express the gene for ANF. nih.gov This model system allows researchers to study the factors that regulate ANF gene expression. For instance, stimulating these cells with various agents can alter the transcription levels of the ANF gene (NPPA), which can be precisely quantified using qPCR.

RNA-Seq offers a broader, transcriptome-wide view of the genetic response to ANF. By treating cultured cells, such as renal epithelial cells or vascular smooth muscle cells, with ANF (1-27) and sequencing the entire RNA content, researchers can identify novel genes and pathways that are modulated by the peptide. This approach moves beyond single-gene analysis to provide a comprehensive picture of the cellular response.

Table 1: Gene Expression Analysis Techniques for ANF Research

Technique Description Application in ANF (1-27) Research
Quantitative PCR (qPCR) A technique used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression, RNA is first reverse-transcribed to cDNA. Measures changes in the expression level of the NPPA gene (encoding ANF) in cultured cardiomyocytes in response to stimuli. nih.govuq.edu.au
RNA-Sequencing (RNA-Seq) A next-generation sequencing method to reveal the presence and quantity of RNA in a biological sample at a given moment. Provides a comprehensive profile of all genes whose expression is altered in cultured cells following treatment with ANF (1-27). escholarship.orguni-goettingen.de

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

Determining the expression levels and subcellular location of ANF and its related proteins is crucial. Western blotting and immunofluorescence are standard methods for this purpose.

Western blot analysis allows for the quantification of protein levels in cell lysates. For example, in studies of experimental heart failure models, Western blotting has been used to measure the protein levels of ANF, as well as the convertases like corin (B2432093) and furin that process pro-ANF into its active form, in tissue homogenates. nih.govresearchgate.net This technique can be applied to cultured cells to see how different conditions affect the production of ANF. oup.comthermofisher.com

Immunofluorescence is used to visualize the location of proteins within a cell. In cultured atrial myocytes, immunofluorescence can show the localization of ANF within specific atrial granules where it is stored before secretion. oup.com Similarly, in renal epithelial cells, this technique has been used to track the translocation of proteins like aquaporin 2 (AQP2) to the cell membrane in response to ANF stimulation, providing visual evidence of its mechanism of action. jci.org

Table 2: Protein Analysis Techniques in ANF Research

Technique Description Application in ANF (1-27) Research
Western Blot A method to detect specific proteins in a sample of tissue homogenate or extract. Quantifies the amount of ANF protein in cultured cell extracts or tissues from animal models. researchgate.netthermofisher.com
Immunofluorescence A technique using antibodies chemically labeled with fluorescent dyes to visualize the location of a specific protein in the cell. Shows the subcellular localization of ANF in storage granules of cardiomyocytes and tracks the movement of downstream target proteins. jci.orgnovusbio.com

Cellular Signaling Pathway Assays (e.g., cGMP assays, phosphorylation detection)

ANF primarily signals through its receptor, Natriuretic Peptide Receptor-A (NPR-A), which has intrinsic guanylyl cyclase activity. Therefore, assays that measure cyclic guanosine (B1672433) monophosphate (cGMP) and downstream phosphorylation events are central to understanding its signaling cascade.

cGMP assays are used to directly measure the second messenger produced upon ANF binding to its receptor. Studies have shown that treating various cultured cells, including renal epithelial cells and cardiomyocytes, with ANF leads to a significant increase in intracellular cGMP levels. jci.orgnih.govresearchgate.net This effect can be blocked by inhibitors of the NPR-A receptor, confirming the signaling pathway.

The rise in cGMP activates cGMP-dependent protein kinase (PKG), which then phosphorylates specific target proteins. Phosphorylation detection assays, often using phospho-specific antibodies in Western blots, are employed to identify these downstream targets. A key finding is that ANF, via a cGMP-dependent pathway, can stimulate the phosphorylation of proteins such as Aquaporin 2 (AQP2) on a specific serine residue (Ser256), which is essential for its translocation to the plasma membrane in renal cells. jci.org In cardiomyocytes, ANF-induced cGMP signaling can lead to the activation of the protein kinase Akt, which is involved in cell survival. nih.govsdsu.edu

Receptor Binding and Ligand-Receptor Interaction Studies (e.g., Radioligand Binding, SPR)

Understanding how ANF (1-27) interacts with its receptor is fundamental. Radioligand binding assays and Surface Plasmon Resonance (SPR) are powerful techniques for characterizing these interactions.

Radioligand binding assays have been a traditional method to study the affinity of a ligand for its receptor. europeanpharmaceuticalreview.com In this technique, a radioactively labeled version of ANF is incubated with cells or membranes expressing the NPR-A receptor. By measuring the amount of radioactivity bound, researchers can determine the binding affinity (Kd) and the density of receptors. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that provides more detailed kinetic data, including the association (ka) and dissociation (kd) rates of the ligand-receptor interaction. biosensingusa.com While challenging for membrane proteins, SPR microscopy can be used on whole cells to measure the binding kinetics of ANF to its receptor in a more native environment. biosensingusa.com Photolabeling studies have also been employed to map the specific amino acids in the NPR-A binding domain that interact with different parts of the ANF peptide, providing a detailed molecular model of the interaction. nih.gov

In Vivo Animal Model Systems for Physiological and Pathophysiological Studies

Animal models are indispensable for studying the integrated physiological and pathophysiological roles of ANF (1-27) in a whole-organism context.

Rodent Models (e.g., Mice, Rats) for Genetic and Pharmacological Interventions

Mice and rats are the most commonly used animal models in ANF research due to their high genetic homology to humans, short breeding cycles, and the availability of tools for genetic manipulation. oup.commdpi.com

Genetic models have provided profound insights. For example, mice with a disrupted gene for the ANF receptor (NPR-A knockout mice) exhibit salt-resistant hypertension and cardiac hypertrophy, definitively establishing the critical role of the ANF signaling pathway in blood pressure regulation and cardiac homeostasis. nih.gov These models are also used to study the compensatory mechanisms that arise in the absence of ANF signaling. nih.gov

Pharmacological interventions in rodent models are used to study the effects of ANF under various physiological and disease states. In models of heart failure, such as those induced by rapid ventricular pacing or transverse aortic constriction, the expression and processing of ANF are studied to understand its role in the progression of the disease. nih.govmdpi.com Furthermore, rodent models of hypertension, obesity, and atrial fibrillation are used to investigate how these conditions affect the ANF system and vice versa. nih.gov Exercise studies in rats have shown that chronic training can increase ventricular ANF gene expression, suggesting a role in physiological cardiac adaptation. ahajournals.org

Table 3: Common Rodent Models in ANF Research

Model Type Description Key Findings Related to ANF (1-27)
NPR-A Knockout Mouse A mouse model where the gene for the ANF receptor (NPR-A) has been genetically deleted. Demonstrates that ANF signaling is essential for maintaining normal blood pressure and preventing cardiac hypertrophy. nih.gov
Transverse Aortic Constriction (TAC) Rat/Mouse A surgical model that induces pressure overload on the heart, leading to hypertrophy and heart failure. Used to study the upregulation of ANF gene and protein expression as a compensatory response to cardiac stress. oup.commdpi.com
Spontaneously Hypertensive Rat (SHR) An inbred rat strain that develops hypertension without any external intervention. Allows for the study of the role of the ANF system in the development and progression of genetic hypertension. mdpi.com
Pharmacological Infusion Models Rodents are infused with substances like Angiotensin II to induce hypertension and cardiac remodeling. Investigates the interaction between the renin-angiotensin system and the ANF system. Western blots show increased ANF protein in response to Angiotensin II. researchgate.net

Large Animal Models for Comprehensive Systemic Analysis

Large animal models are indispensable for studying the systemic effects of Atrial Natriuretic Factor (ANF) due to their physiological and anatomical similarities to humans. nih.gov Porcine (pig), canine (dog), and ovine (sheep) models have been particularly valuable in cardiovascular research.

Porcine Models: The pig's cardiovascular system, including heart-to-body weight ratio and coronary anatomy, closely resembles that of humans, making it a highly translational preclinical model. nih.gov Porcine models have been used to investigate the effects of synthetic atrial natriuretic peptide (carperitide) during endotoxemia, demonstrating its potential to maintain systemic and splanchnic circulation. jst.go.jp Studies on pigs with induced atrial fibrillation (AF) through atrial tachypacing have shown that this condition leads to ventricular dysfunction and atrial fibrosis, providing a platform to study ANF's role in the structural and functional remodeling of the heart. americanpeptidesociety.orgspringernature.com Furthermore, porcine models of myocardial infarction are used to test cell-based therapies, where the influence of peptides like ANF on cardiac regeneration can be assessed. nih.gov

Canine Models: Dogs serve as effective models for various human cardiovascular diseases and have been used to study cerebrovascular diseases and test intra-arterial therapies. creative-proteomics.com In the context of ANF research, canine models of early left ventricular dysfunction, induced by rapid ventricular pacing, have been instrumental. These studies have shown that in early heart failure, ANF levels increase significantly, which is associated with the preservation of renal function despite hemodynamic compromise. Canine models of atrial fibrillation, including those induced by congestive heart failure or rapid atrial pacing, allow for detailed three-dimensional mapping of atrial electrical activity, providing insights into the substrate of AF where ANF plays a significant role.

Ovine Models: Sheep are robust research models used in a variety of fields, including neuroscience and studies on neurodegenerative diseases like Alzheimer's. In cardiovascular and metabolic research, sheep have been utilized to study the effects of different feeding strategies and supplements, which can influence hormonal profiles, including peptides like ANF. Their use as an inoculum source in in-vitro digestibility studies also points to their role in broader physiological research that can encompass endocrine functions. While direct studies focusing on ANF (1-27) in sheep were less prominent in the search results, their established use in complex physiological and disease modeling makes them a suitable large animal model for future ANF research.

Table 1: Overview of Large Animal Models in ANF Research This table is interactive. Click on the headers to sort.

Model Key Research Area Relevant Findings References
Porcine (Pig) Cardiovascular Physiology, Atrial Fibrillation, Sepsis Closely mimics human cardiovascular anatomy and physiology. Used to study ANF's therapeutic potential in endotoxemia and its role in cardiac remodeling in heart failure and AF. nih.govjst.go.jpamericanpeptidesociety.orgspringernature.com
Canine (Dog) Heart Failure, Atrial Fibrillation Demonstrates the neurohumoral profile of early heart failure, where elevated ANF helps preserve renal function. Allows for detailed electrophysiological mapping in AF models. creative-proteomics.com
Ovine (Sheep) General Physiology, Neuroendocrine Studies Established model for complex diseases and physiological studies. Suitable for investigating systemic and neuroendocrine effects of peptides.

Development and Characterization of Genetically Modified Animal Models (e.g., knockout, transgenic)

Genetically modified animal models, primarily mice, have been pivotal in elucidating the specific in-vivo functions of Atrial Natriuretic Factor.

Transgenic Models: To overcome the limitations of short-term infusion studies due to ANF's short half-life, transgenic mouse models with lifelong elevated plasma ANF levels were developed. These mice exhibit chronic hypotension, with arterial pressures significantly lower than their non-transgenic siblings, confirming ANF's role in long-term blood pressure regulation. Interestingly, these models did not show a diuretic or natriuretic phenotype, suggesting that the renal effects of the hormone are compensated for over time. Transgenic mouse technology using the ANF promoter linked to a reporter gene (lacZ) has also been employed to map the specific regions of ANF expression during cardiac development, revealing its role in chamber morphogenesis.

Knockout Models: Mice lacking the gene for ANP (ANP knockout mice) have been developed to study the consequences of its absence. These models have been investigated for phenotypes resembling pre-eclampsia, a condition characterized by hypertension and proteinuria during pregnancy, though some studies have reported conflicting results regarding the expression of these features. The expression of ANF is also a known marker for cardiac gene regulation, and its expression is lost in mouse models where key cardiac transcription factors have been knocked out. More advanced techniques involve using viral vectors like AAV9 with an ANF promoter to achieve atrial-specific gene knockdown, creating more refined models to study conditions like atrial fibrillation without the confounding effects of ventricular dysfunction.

Table 2: Characteristics of Genetically Modified ANF Mouse Models This table is interactive. Click on the headers to sort.

Model Type Genetic Modification Key Phenotype/Finding References
Transgenic Overexpression of ANF Chronic hypotension, normal long-term sodium excretion.
Transgenic (Reporter) ANF promoter driving lacZ gene ANF expression pattern reveals its role in cardiac chamber morphogenesis.
Knockout Deletion of the ANP gene (Nppa) Studied for phenotypes of pre-eclampsia; used to understand the role of ANF in blood pressure and cardiac development.
Atrial-Specific Knockdown AAV9-ANF-Cre vector to delete target genes in atria Allows for studying atrial-specific functions and pathologies (e.g., atrial fibrillation) without systemic confounds.

Advanced Analytical Techniques for Peptide Characterization and Quantification

Chromatographic Separation Methods (e.g., HPLC, UPLC) for Peptide Purity and Isolation

Chromatographic techniques are fundamental for the purification and analysis of peptides like ANF (1-27).

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of ANF from various sources, including plasma extracts and synthetic preparations. It is frequently used as a purification step after iodination of the peptide for use in radioimmunoassays, ensuring the tracer is of high purity. Reverse-phase HPLC is commonly employed to separate ANF from other plasma components, allowing for the isolation of its low molecular weight form for subsequent quantification.

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2-µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. While HPLC can take longer, UPLC systems can shorten analysis times by up to ninefold. This efficiency is achieved by operating at much higher pressures. UPLC is invaluable for the quality control of pharmaceutical formulations and the rapid, simultaneous analysis of multiple compounds in a mixture, making it highly suitable for high-throughput analysis of ANF and its metabolites in complex biological samples.

Mass Spectrometry-Based Techniques for Peptide Identification, Quantification, and Post-Translational Modifications

Mass spectrometry (MS) is a powerful analytical tool for the detailed characterization of peptides.

Peptide Identification and Quantification: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for both identifying and quantifying peptides like ANF (1-27). This technique allows for the absolute quantification of peptides and proteins, often through methods like isotope dilution-mass spectrometry (ID-MS) following protein hydrolysis. The high resolution and accuracy of modern MS instruments, such as Quadrupole-Time-of-Flight (QToF) analyzers, enable the detection of analytes at very low concentrations (ng/L range) in complex matrices like water or plasma.

Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins after their synthesis, which can significantly alter their structure, function, and stability. Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. While the specific PTMs of ANF (1-27) are not detailed in the provided search results, MS is the primary technique used to identify and characterize such modifications on any protein. The analysis of PTMs is crucial as these modifications can affect protein aggregation and biological activity.

Immunoassays for Atrial Natriuretic Factor Detection and Concentration Measurement (e.g., Radioimmunoassay, ELISA)

Immunoassays leverage the high specificity of antibody-antigen interactions to detect and quantify substances like ANF.

Radioimmunoassay (RIA): RIA is a classic, highly sensitive in-vitro technique used to measure the concentration of antigens, such as ANF. The method is based on a competitive binding principle, where an unknown amount of unlabeled ANF in a sample competes with a known amount of radiolabeled ANF (often labeled with ¹²⁵I) for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled ANF in the sample. RIAs have been developed for ANF in human plasma, demonstrating high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used immunoassay that offers high sensitivity without the need for radioactive materials. Competitive ELISA kits are available for the quantitative determination of ANF. In this format, ANF in a sample competes with a fixed amount of ANF conjugated to an enzyme (like horseradish peroxidase, HRP) for binding to a polyclonal anti-ANF antibody coated on a microplate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the amount of ANF in the sample. ELISA has been used to quantify ANF levels in various research contexts, including studies on neuropeptide release in model organisms.

Table 3: Comparison of Immunoassays for ANF Detection This table is interactive. Click on the headers to sort.

Technique Principle Label Key Features References
Radioimmunoassay (RIA) Competitive Binding Radioisotope (e.g., ¹²⁵I) Extremely sensitive and specific; requires handling of radioactive materials.
ELISA Competitive Binding Enzyme (e.g., HRP) High sensitivity, non-radioactive, suitable for high-throughput screening.

Biophysical Methods for Structural and Conformational Analysis (e.g., CD, NMR)

Biophysical methods provide crucial insights into the three-dimensional structure and dynamics of peptides.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary method for analyzing the secondary structure of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jst.go.jp Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra in the far-UV region (180-260 nm). For a peptide like ANF, CD can be used to estimate the proportions of these structural elements and to monitor conformational changes in response to different environments (e.g., pH, temperature, or binding to a receptor). jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure and dynamics of molecules in solution or in a solid state. For peptides, multidimensional NMR experiments can reveal through-bond and through-space interactions between atoms, allowing for the calculation of a detailed structural model. Solid-state NMR, in particular, is used to study the structure, dynamics, and alignment of membrane-associated peptides like ANF. By labeling the peptide with isotopes such as ²H, researchers can determine the tilt and rotation angles of helical segments within a lipid bilayer, providing insight into how the peptide interacts with cell membranes.

Future Directions and Emerging Research Avenues for Atrial Natriuretic Factor

Identification of Novel Atrial Natriuretic Factor Interacting Proteins and Receptors

While the primary receptors for ANF, Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-C (NPR-C), are well-characterized, the search for novel interacting proteins and potential new receptors continues. nih.govfrontiersin.orgnih.gov These investigations aim to uncover alternative signaling pathways and regulatory mechanisms that could fine-tune the biological effects of ANF.

Recent research has identified proteins that indirectly influence ANF secretion and function. For instance, a novel Ras-like protein, RRP17, has been shown to interact with Ca2+-activated protein for secretion-1 (CAPS1), a protein associated with the exocytosis of large dense-core vesicles that store ANP. nih.gov Deletion of RRP17 in mice leads to impaired ANP secretion and hypertension, highlighting its role in the cardiac endocrine system. nih.gov

The discovery of such interacting proteins opens up new possibilities for understanding how ANF's effects are modulated within different tissues and under various physiological conditions. Future research will likely focus on elucidating the precise molecular interactions and the functional consequences of these newly identified partnerships.

Table 1: Key Proteins Interacting with or Influencing Atrial Natriuretic Factor (ANF)

ProteinInteraction with ANFFunctional Significance
Natriuretic Peptide Receptor-A (NPR-A) Direct binding, primary signaling receptor. frontiersin.orgnih.govMediates most of the known biological effects of ANF, including vasodilation and natriuresis, through cGMP production. nih.govmdpi.com
Natriuretic Peptide Receptor-C (NPR-C) Clearance receptor, binds and internalizes ANF for degradation. nih.govmdpi.comRegulates circulating levels of ANF. mdpi.com
Neutral endopeptidase (NEP) Enzyme that degrades ANF. nih.govInhibition of NEP can potentiate the biological effects of ANF. nih.gov
RRP17 Interacts with CAPS1, which is involved in ANP vesicle exocytosis. nih.govRegulates the secretion of ANP from cardiomyocytes. nih.gov
Ca2+-activated protein for secretion-1 (CAPS1) Associated with large dense-core vesicles containing ANP. nih.govPlays a role in the regulated secretion of ANP. nih.gov

Exploration of Undiscovered Physiological and Pathophysiological Roles

While ANF's role in regulating blood pressure and sodium homeostasis is well-established, researchers are actively exploring its involvement in other physiological and pathophysiological processes. nih.govnih.govnih.gov The widespread distribution of ANF receptors suggests a broader range of functions than currently appreciated.

Emerging evidence points to potential roles for ANF in:

Metabolic Regulation: Investigations are underway to understand how ANF influences glucose metabolism, insulin (B600854) sensitivity, and adipose tissue function. mdpi.com

Inflammation and Immunity: The anti-inflammatory properties of ANF are a growing area of interest, with studies exploring its potential to modulate immune responses in various disease states.

Neurological Functions: The presence of ANF and its receptors in the brain suggests a role in neuromodulation, potentially influencing processes like anxiety and neuronal protection.

Fibrosis: Research is examining the anti-fibrotic effects of ANF in organs such as the heart and kidneys, which could have significant therapeutic implications for chronic diseases. dovepress.com

The pathophysiological significance of altered ANF levels or signaling in various diseases beyond cardiovascular conditions is also a key area of future research. nih.gov Understanding these undiscovered roles could lead to the repurposing of existing ANF-based therapies or the development of new ones for a wider range of clinical applications.

Advancements in Peptide Engineering and Rational Drug Design Strategies

The therapeutic potential of native ANF is limited by its short half-life and susceptibility to degradation. nih.gov To overcome these limitations, researchers are employing peptide engineering and rational drug design to create novel ANF analogs with improved pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netfrontiersin.org

Key strategies in this area include:

Amino Acid Substitution: Modifying the amino acid sequence to enhance receptor binding affinity, selectivity, and resistance to enzymatic degradation.

Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size and prolong its circulation time.

Hybrid Peptides: Combining fragments of ANF with other peptides to create novel molecules with unique biological activities. nih.gov

Computational Modeling: Utilizing computer simulations to predict the structure and function of designed peptides, accelerating the discovery of promising drug candidates. nih.govfrontiersin.org

A notable example is the development of designer ANP-based peptides like MANP, which are being evaluated in clinical trials for their potential in treating cardio-metabolic dysfunction. mdpi.com These advancements in peptide engineering hold the promise of developing more effective and durable ANF-based therapies for conditions like heart failure and hypertension. aiche.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in ANF Research

The application of "omics" technologies, such as proteomics and metabolomics, is revolutionizing ANF research by providing a systems-level view of its biological functions. nih.gov These approaches allow for the comprehensive analysis of proteins and metabolites in response to ANF, offering new insights into its signaling pathways and downstream effects.

Proteomics: Can be used to identify novel ANF-interacting proteins, map signaling networks, and discover biomarkers associated with ANF activity.

Metabolomics: Enables the profiling of metabolic changes induced by ANF, revealing its influence on various metabolic pathways.

Genomics and Transcriptomics: Integrating data from genome-wide association studies (GWAS) and transcriptome-wide association studies (TWAS) can help identify genetic variants and gene expression patterns that influence ANF levels and response, particularly in complex diseases like atrial fibrillation. nih.govnih.gov

By integrating multi-omics data, researchers can construct a more complete picture of ANF's role in health and disease, paving the way for personalized medicine approaches where treatments can be tailored based on an individual's molecular profile. nih.gov

Development of Novel Research Tools and Methodologies for ANF Studies

Advancements in research tools and methodologies are crucial for pushing the boundaries of ANF research. nih.govresearchgate.neteuacademic.org The development of more sensitive and specific assays, advanced imaging techniques, and innovative experimental models will be instrumental in uncovering the remaining secrets of this important hormone.

Future developments may include:

High-throughput screening assays: To rapidly identify new modulators of ANF receptors and signaling pathways.

Advanced imaging techniques: Such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) to visualize ANF receptor dimerization and signaling in real-time within living cells.

Organ-on-a-chip models: To study the effects of ANF in a more physiologically relevant microenvironment that mimics human organs.

Novel animal models: Genetically engineered models will continue to be essential for dissecting the in vivo functions of ANF and its receptors. frontiersin.org

These innovative tools and methodologies will undoubtedly accelerate the pace of discovery in ANF research, leading to a more profound understanding of its biology and facilitating the translation of basic science findings into clinical practice. youtube.com

Q & A

Basic: What are the primary physiological mechanisms of Atrial Natriuretic Factor (1-27) (ANF) in sodium homeostasis and blood pressure regulation?

ANF (1-27) promotes natriuresis and diuresis by inhibiting sodium reabsorption in the renal collecting ducts and increasing glomerular filtration rate (GFR) through vasodilation of afferent arterioles . It antagonizes the renin-angiotensin-aldosterone system (RAAS) by suppressing renin secretion and aldosterone synthesis . Methodologically, these effects are validated using isolated perfused kidney models and radioimmunoassays to quantify sodium excretion and hormone levels .

Basic: How is ANF (1-27) quantified in biological samples, and what are common pitfalls in its measurement?

ANF (1-27) is typically quantified via radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), with protocols requiring careful sample handling to prevent peptide degradation . Cross-reactivity with other natriuretic peptides (e.g., BNP) and matrix effects in plasma can confound results. Validating assays with synthetic ANF (1-27) standards and using extraction steps (e.g., solid-phase extraction) improves specificity .

Advanced: What experimental models are optimal for studying ANF (1-27)'s transcriptional regulation, and how do hemodynamic stressors modulate its expression?

In vitro models (e.g., neonatal cardiomyocyte cultures) and transgenic mice with ANF promoter-reporter constructs are used to study transcriptional regulation . Hemodynamic stressors like atrial stretch or angiotensin II infusion induce ANF expression via calcium-dependent signaling pathways and transcription factors (e.g., GATA4, Nkx2-5). Chromatin immunoprecipitation (ChIP) and luciferase assays are critical for identifying cis-regulatory elements .

Advanced: How do discrepancies in ANF plasma concentrations between hypertensive patient subgroups inform pathophysiological models?

Studies show elevated ANF (1-27) in renovascular hypertension compared to essential hypertension, likely due to renal hypoperfusion stimulating atrial stretch . Confounding variables (e.g., age, weight) require multivariate regression analysis. Advanced methodologies include renal vein sampling in renovascular patients to isolate kidney-specific ANF secretion .

Advanced: What structural features of ANF (1-27) are critical for receptor binding, and how do modifications impact bioactivity?

The disulfide bond between Cys7 and Cys23 stabilizes ANF (1-27)'s ring structure, essential for binding to the guanylyl cyclase-A (GC-A) receptor . Alanine scanning mutagenesis and circular dichroism spectroscopy reveal that residues 12–18 (e.g., Arg12, Ser18) mediate receptor activation. Truncated peptides (e.g., ANF 1-25) show reduced vasorelaxant activity, highlighting the C-terminal tail's role in signaling .

Basic: How does ANF (1-27) interact with the RAAS in cardiovascular disease models?

ANF (1-27) counteracts RAAS by reducing angiotensin II-induced vasoconstriction and aldosterone synthesis. In heart failure models, co-administration of ANF (1-27) with RAAS inhibitors (e.g., ACE inhibitors) synergistically improves cardiac output and reduces fibrosis. Mechanistic studies use renal artery clamping in rodents to simulate pressure overload .

Advanced: What explains the paradoxical ANF (1-27) elevation in some hypertensive patients despite its hypotensive role?

Chronic hypertension may induce ANF resistance via receptor downregulation or phosphodiesterase overexpression, blunting cGMP-mediated vasodilation. In vivo studies in hypertensive rats show reduced GC-A receptor density in vascular smooth muscle, validated by Western blot and cGMP quantification .

Basic: What are the tissue-specific roles of ANF (1-27) beyond cardiovascular regulation?

ANF (1-27) is detected in prostate stromal cells, where it modulates cell proliferation and electrolyte balance . Immunohistochemistry and qPCR are used to compare ANF expression in normal vs. hyperplastic tissues. Paracrine interactions with oxytocin in stromal cells suggest a role in glandular homeostasis .

Advanced: How do neprilysin inhibitors affect ANF (1-27) bioavailability, and what are implications for assay design?

Neprilysin inhibition increases ANF (1-27) half-life by reducing proteolytic cleavage. However, commercial ELISAs may cross-react with neprilysin-resistant metabolites (e.g., ANF 5-27). Researchers must validate assays with mass spectrometry or high-performance liquid chromatography (HPLC) to distinguish intact peptides .

Advanced: What computational approaches predict ANF (1-27) interactions with novel receptors or signaling pathways?

Molecular docking simulations with GC-A receptor crystal structures identify potential binding pockets for ANF (1-27). Machine learning models trained on peptide-receptor interaction datasets predict off-target effects (e.g., NPR-C receptor binding). Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics .

Key Methodological Considerations:

  • Study Design : Control for age, weight, and renal function in clinical cohorts .
  • Assay Validation : Use synthetic standards and orthogonal methods (e.g., HPLC) to confirm peptide integrity .
  • Translational Models : Combine in vitro (cardiomyocytes) and in vivo (pressure-overload rodents) systems to dissect mechanisms .

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